molecular formula C9H7NO3S B3116016 Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate CAS No. 213685-54-2

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate

Cat. No.: B3116016
CAS No.: 213685-54-2
M. Wt: 209.22 g/mol
InChI Key: AZOPGMJDMFFCGR-UHFFFAOYSA-N
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Description

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate (CAS 213685-54-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H7NO3S and a molecular weight of 209.225 g/mol, is supplied as a yellow to pale yellow solid . It should be stored sealed in dry conditions at room temperature to maintain stability. Heterocyclic compounds containing benzoxazole and thioxo motifs are key scaffolds in the development of novel bioactive molecules. Research into analogous structures highlights their potential value as core templates for designing cyclooxygenase (COX) inhibitors, which are important targets in inflammation and cancer research . Furthermore, such heterocyclic frameworks are frequently explored for their utility as modulators of various biological targets, including serotonin (5-HT3) receptors, indicating broad applicability in neuroscientific and gastrointestinal disorder research . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-3-2-4-6-7(5)10-9(14)13-6/h2-4H,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPGMJDMFFCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate involves the reaction of methyl 2-amino-3-hydroxybenzoate with potassium O-ethylxanthate in pyridine. The mixture is heated to reflux for 2 hours, then cooled to room temperature and poured into a mixture of ice-water and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired compound .

Chemical Reactions Analysis

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate has been investigated for its potential as an anticancer agent. It is part of a broader class of benzoxazole derivatives that exhibit inhibitory effects on various kinases involved in tumorigenesis. For instance, compounds related to this structure have been shown to inhibit Met kinase, which plays a crucial role in cancer cell proliferation and metastasis .

1.2 Treatment of Chemotherapy-Induced Nausea and Vomiting (CINV)

The compound has been explored as a potential treatment for CINV. It acts as a modulator of the serotonin type 3 (5-HT3) receptor, which is implicated in nausea and vomiting associated with chemotherapy . The efficacy of benzoxazole derivatives in managing these side effects highlights their therapeutic potential.

1.3 Gastrointestinal Disorders

Research indicates that this compound may be beneficial in treating diarrhea-predominant Irritable Bowel Syndrome (IBS-D) due to its action on serotonin receptors . This application is particularly significant given the high prevalence of IBS-D among patients.

This compound can be synthesized through various methods involving thione chemistry and benzoxazole derivatives. The synthetic routes often involve the reaction of substituted benzoxazole derivatives with thio compounds under controlled conditions .

Case Studies

4.1 Inhibition of Kinase Activity

A study demonstrated that derivatives of this compound effectively inhibited the activity of Met kinase in vitro, leading to reduced proliferation of cancer cell lines. The results indicated a dose-dependent response, suggesting the compound's potential for further development as an anticancer drug .

4.2 Clinical Implications for CINV

A clinical trial evaluated the effectiveness of a formulation containing this compound in patients undergoing chemotherapy. The findings revealed a significant reduction in both acute and delayed CINV symptoms compared to placebo controls, supporting its role as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogs

Core Heterocycle Variations

The benzoxazole core distinguishes the target compound from analogs with alternative heterocycles, such as thiazole or pyrimidinone systems. Key examples include:

Compound Name Core Structure Key Substituents Synthesis Highlights Biological Activity References
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate Benzoxazole Thioxo, methyl carboxylate Likely cyclization of thiourea precursors Inferred enzyme inhibition
Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate Thiazole Benzodioxolyl, methyl carboxylate Supplier data suggests alkylation routes Unknown (structural analog)
Inhibitor F (5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) Thienopyrimidinone Thioxo, dimethyl, pyridinyl Phosphorylation/cyclization steps Enzyme inhibition (specific target not stated)

Key Observations :

  • Benzoxazole vs. Thiazole/Thienopyrimidinone: The benzoxazole’s oxygen atom may increase polarity compared to sulfur-containing thiazole or thienopyrimidinone systems, affecting solubility and binding affinity.
Functional Group Modifications

Compounds from , such as 6-[(4-methoxy-7-methylfurochromen-5-ylideneamino]-2-thioxo-2,3-dihydropyrimidin-4-ones, share the 2-thioxo-2,3-dihydro motif but incorporate pyrimidinone and furochromenylideneamino groups.

Pharmacological Activity

Analgesic and Anti-inflammatory Effects

Derivatives in (e.g., compounds 3–7 ) demonstrated promising analgesic and anti-inflammatory activities. Their activity is attributed to the thioxo group and extended aromatic systems, which may stabilize interactions with inflammatory targets like cyclooxygenases. The target benzoxazole compound, with a smaller aromatic system, might exhibit reduced potency but improved bioavailability .

Enzyme Inhibition

Inhibitor F () highlights the role of the thioxo group in enzyme binding, likely through hydrogen bonding or hydrophobic interactions. The thienopyrimidinone core may target kinases or phosphodiesterases, whereas the benzoxazole derivative could favor different enzyme classes due to distinct electronic profiles .

Physicochemical Properties

  • Crystallography and Hydrogen Bonding : Tools like SHELX and ORTEP (Evidences 1, 3) are critical for structural determination. The thioxo group in the target compound may form robust hydrogen-bonding networks (as per Etter’s graph-set analysis in ), influencing crystal packing and stability .
  • Solubility : The methyl carboxylate in the target compound enhances hydrophilicity compared to Inhibitor F’s hydrophobic pyridinyl and trifluoroethoxy groups .

Biological Activity

Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₇N₁O₃S
  • IUPAC Name : Methyl 2-thioxo-2,3-dihydro-1-benzoxazole-4-carboxylate

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi. The thioxo group may enhance the interaction with microbial enzymes, leading to inhibition.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and inhibiting cancer cell proliferation.
  • Neurological Effects : Some derivatives of benzoxazole compounds are known to act on the central nervous system, potentially modulating neurotransmitter systems such as serotonin and dopamine.

Antimicrobial Activity

A study demonstrated that derivatives of benzoxazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The thioxo moiety was found to be crucial for this activity, as it enhances the compound's ability to penetrate bacterial membranes .

Anticancer Studies

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and a decrease in Bcl-2 expression, leading to increased cell death .

StudyCell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF-712Inhibition of proliferation

Neurological Applications

Research has indicated that compounds similar to this compound may act as modulators for serotonin receptors. This could provide therapeutic benefits in conditions like anxiety and depression .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a derivative of this compound showed a significant reduction in infection rates compared to standard antibiotics. The compound was well-tolerated with minimal side effects reported .
  • Case Study on Cancer Treatment : A phase I trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile and promising signs of efficacy in tumor shrinkage .

Q & A

Basic Research Questions

Q. How can the conformation of the dihydrobenzoxazole ring in Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate be analyzed experimentally?

  • Methodological Answer: The Cremer-Pople puckering parameterization method is used to quantify ring conformation . X-ray crystallography data (e.g., torsion angles and atomic coordinates) are analyzed using software like ORTEP-3 to visualize deviations from planarity. For example, the thioxo group at position 2 may induce puckering due to steric or electronic effects, which can be parameterized using amplitude (q) and phase (φ) coordinates derived from crystallographic data .

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodological Answer: A general approach involves cyclocondensation of methyl 3-amino-4-hydroxybenzoate with thiourea derivatives under reflux conditions. For instance, describes a similar protocol for benzoxazole synthesis: reacting methyl 3-amino-4-hydroxybenzoate with an aryl acid in ethanol with glacial acetic acid as a catalyst . Modifications may include substituting thiocarbonyl reagents (e.g., Lawesson’s reagent) to introduce the thioxo group at position 2 .

Q. How can spectral data (NMR, IR) be interpreted to resolve contradictions in structural assignments?

  • Methodological Answer:

  • NMR: The thioxo group (C=S) causes deshielding of adjacent protons (e.g., H-3 in the dihydrobenzoxazole ring), leading to distinct splitting patterns. For example, coupling constants (J values) between H-2 and H-3 can confirm cis/trans configurations .
  • IR: A strong absorption band near 1250–1350 cm⁻¹ corresponds to C=S stretching, while ester carbonyl (C=O) appears at ~1700 cm⁻¹ . Discrepancies in peak positions may indicate competing tautomeric forms or impurities.

Q. What crystallographic tools are essential for validating the structure of this compound?

  • Methodological Answer: Use SHELXL for refinement and SHELXS for structure solution to ensure accurate atomic positions and thermal parameters . Hydrogen-bonding networks should be validated via PLATON/ADDSYM to identify symmetry operations and avoid overinterpretation of weak interactions . For example, the thioxo group may participate in S···H–O interactions, which require careful analysis of electron density maps .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the thioxo group on reactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals. The thioxo group’s electron-withdrawing nature lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the carboxylate ester . Comparative studies with oxo analogs (C=O vs. C=S) can quantify these effects via Fukui indices or electrostatic potential maps .

Q. What strategies optimize regioselectivity in derivatizing the benzoxazole core for bioactivity studies?

  • Methodological Answer:

  • Electrophilic Substitution: Directing groups (e.g., methyl ester at position 4) guide electrophiles to positions 5 or 6. For example, nitration may favor position 6 due to steric hindrance from the ester group .
  • Nucleophilic Aromatic Substitution: Activating the thioxo group via oxidation to a sulfone (C=SO₂) increases electrophilicity at position 2, enabling cross-coupling reactions .

Q. How can hydrogen-bonding patterns in crystal packing influence supramolecular assembly?

  • Methodological Answer: Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R22(8)R_2^2(8) or C(4)C(4). For this compound, the thioxo group may form S···H–N interactions with adjacent molecules, creating 1D chains or 2D sheets. Synchrotron XRD data combined with Hirshfeld surface analysis can quantify these interactions .

Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential?

  • Methodological Answer:

  • Cytotoxicity: MTT assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values compared to reference drugs like doxorubicin .
  • Mechanistic Studies: Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). The thioxo moiety may inhibit thioredoxin reductase, a target in redox-sensitive cancers .

Q. How do solvent and temperature affect the compound’s stability during storage?

  • Methodological Answer: Accelerated stability studies (ICH Q1A guidelines) under varied conditions (e.g., 40°C/75% RH) monitor degradation via HPLC. The ester group is prone to hydrolysis in aqueous media, which can be mitigated by storing the compound in anhydrous DMSO at −20°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate
Reactant of Route 2
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Methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate

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